molecular formula C17H26O B14412944 ({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene CAS No. 83541-12-2

({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene

Cat. No.: B14412944
CAS No.: 83541-12-2
M. Wt: 246.4 g/mol
InChI Key: ITLMKEZZDGLMPC-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene: is an organic compound that belongs to the class of ethers It is characterized by the presence of a benzene ring attached to an ether linkage, which is further connected to a chiral carbon bearing a dimethyloctenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene can be achieved through several methods. One common approach involves the reaction of 3,7-dimethyloct-6-en-1-ol with benzyl chloride in the presence of a base such as sodium hydride . The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ether linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and yield. Additionally, the purification of the final product may involve techniques such as distillation and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: ({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as or , leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using in the presence of a , resulting in the hydrogenation of the double bond in the dimethyloctenyl group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Nitric acid, bromine, sulfuric acid as a catalyst.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitrobenzene, bromobenzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, ({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study the interactions between ethers and biological macromolecules. Its chiral nature also makes it useful in studying enantioselective processes.

Medicine: In medicine, derivatives of This compound are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry: In the industrial sector, this compound is used as an intermediate in the production of fragrances and flavors. Its pleasant odor makes it a valuable component in the formulation of perfumes and other scented products.

Mechanism of Action

The mechanism of action of ({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its ether linkage can participate in hydrogen bonding with active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

  • Benzyl methyl ether
  • Phenyl ethyl ether
  • 3,7-Dimethyloct-6-en-1-yl benzene

Comparison: Compared to these similar compounds, ({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene is unique due to its chiral center and the presence of a dimethyloctenyl group. This structural feature imparts distinct chemical and physical properties, making it more versatile in various applications.

Properties

CAS No.

83541-12-2

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

[(3R)-3,7-dimethyloct-6-enoxy]methylbenzene

InChI

InChI=1S/C17H26O/c1-15(2)8-7-9-16(3)12-13-18-14-17-10-5-4-6-11-17/h4-6,8,10-11,16H,7,9,12-14H2,1-3H3/t16-/m1/s1

InChI Key

ITLMKEZZDGLMPC-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)CCOCC1=CC=CC=C1

Canonical SMILES

CC(CCC=C(C)C)CCOCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.